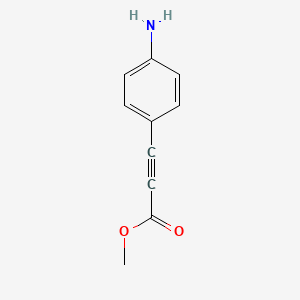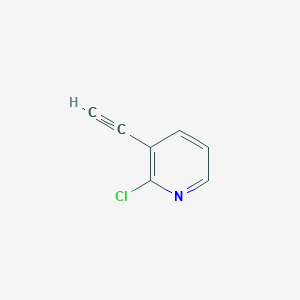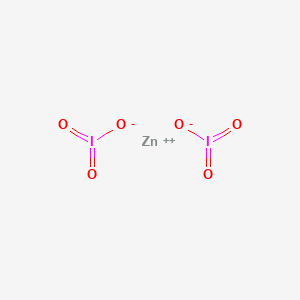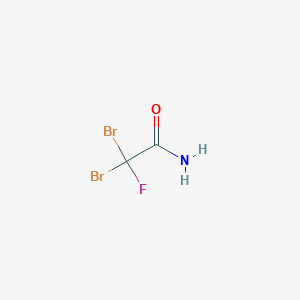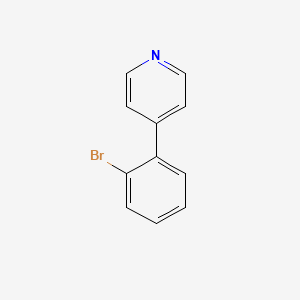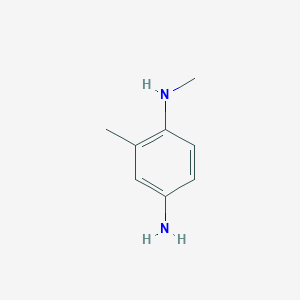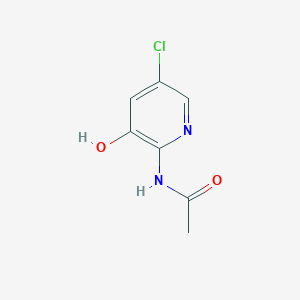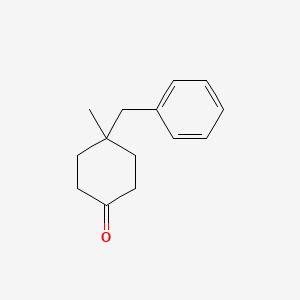
4-Benzyl-4-methylcyclohexanon
Übersicht
Beschreibung
4-Benzyl-4-methylcyclohexanone is an organic compound with the molecular formula C14H18O. It is a ketone, characterized by a cyclohexane ring substituted with a benzyl group and a methyl group at the fourth position. This compound is of interest in various fields due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-4-methylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
Target of Action
It’s known that cyclohexanone derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Cyclohexanone and its derivatives are known to undergo reactions with nucleophiles, forming oximes and hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Cyclohexanone and its derivatives are known to participate in various biochemical reactions, including the formation of oximes and hydrazones . These reactions can influence various biochemical pathways, potentially leading to downstream effects.
Pharmacokinetics
A related compound, 4-benzyl-4-methylmorpholinium, has been studied for its physicochemical properties, cytotoxicity, oral toxicity, and biodegradability . The anion significantly determined the state of aggregation and cytotoxicity .
Result of Action
Cyclohexanone and its derivatives are known to interact with various enzymes and receptors, potentially influencing their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Benzyl-4-methylcyclohexanone. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
4-Benzyl-4-methylcyclohexanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclohexanone monooxygenase, which catalyzes the Baeyer-Villiger oxidation of cyclohexanone derivatives. This interaction leads to the formation of lactones, which are valuable intermediates in the synthesis of various bioactive compounds . Additionally, 4-Benzyl-4-methylcyclohexanone can interact with other enzymes involved in oxidation-reduction reactions, influencing the overall metabolic pathways in which it participates.
Cellular Effects
The effects of 4-Benzyl-4-methylcyclohexanone on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving encapsulated E. coli, 4-Benzyl-4-methylcyclohexanone exhibited a concentration-dependent inhibition effect, impacting cell viability and metabolic activity . This compound’s ability to modulate cellular processes makes it a valuable tool for studying various biochemical pathways and their regulation.
Molecular Mechanism
At the molecular level, 4-Benzyl-4-methylcyclohexanone exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes like cyclohexanone monooxygenase, leading to the formation of enzyme-substrate complexes that facilitate oxidation reactions . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyl-4-methylcyclohexanone can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to specific environmental factors such as light and temperature . Long-term exposure to 4-Benzyl-4-methylcyclohexanone has been observed to affect cellular function, with potential implications for its use in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Benzyl-4-methylcyclohexanone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways and cellular processes. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in biochemical research.
Metabolic Pathways
4-Benzyl-4-methylcyclohexanone is involved in several metabolic pathways, including oxidation-reduction reactions and the Baeyer-Villiger oxidation pathway. It interacts with enzymes such as cyclohexanone monooxygenase, which catalyzes the conversion of cyclohexanone derivatives into lactones . These metabolic pathways are essential for the synthesis of various bioactive compounds and the regulation of metabolic flux.
Transport and Distribution
The transport and distribution of 4-Benzyl-4-methylcyclohexanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 4-Benzyl-4-methylcyclohexanone within cells are influenced by its interactions with transport proteins and other biomolecules.
Subcellular Localization
4-Benzyl-4-methylcyclohexanone exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Benzyl-4-methylcyclohexanone involves the alkylation of 4-methylcyclohexanone with benzyl bromide. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of 4-Benzyl-4-methylcyclohexanone may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-4-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Benzyl carboxylic acid, 4-methylcyclohexanone.
Reduction: 4-Benzyl-4-methylcyclohexanol.
Substitution: Nitrobenzyl derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Methylcyclohexanone: Lacks the benzyl group, making it less lipophilic and potentially less reactive in certain contexts.
4-Benzylcyclohexanone: Similar structure but without the methyl group, which can affect its steric and electronic properties.
4-Benzyl-4-ethylcyclohexanone: The ethyl group instead of the methyl group can lead to different reactivity and physical properties.
Uniqueness: 4-Benzyl-4-methylcyclohexanone’s combination of a benzyl and a methyl group on the cyclohexanone ring provides a unique balance of steric and electronic effects, making it a versatile compound in synthetic chemistry and research applications .
Eigenschaften
IUPAC Name |
4-benzyl-4-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEIPGHFGRLGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606353 | |
| Record name | 4-Benzyl-4-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54889-02-0 | |
| Record name | 4-Benzyl-4-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)
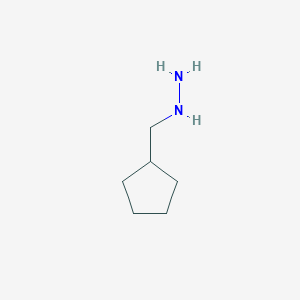
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
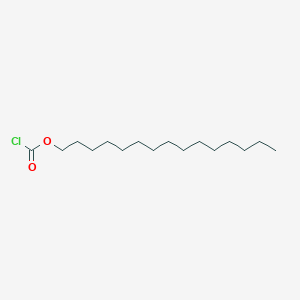

![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)
